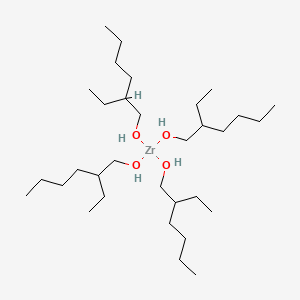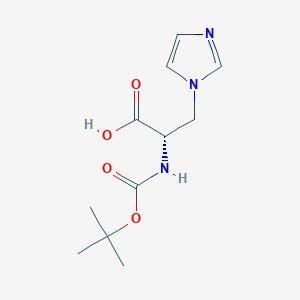
2-Bromoaniline-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a deuterated form of 2-Bromoaniline, where the hydrogen atoms are replaced with deuterium. This compound is widely used in scientific research, particularly in the synthesis of organic compounds.
Vorbereitungsmethoden
The synthesis of 2-Bromoaniline-d4 involves the reaction of N,N-dimethyl-4-anilinopiperidine with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by crystallization. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
2-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromoaniline-d4 is widely used in scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Medicine: It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Industry: It is used in the synthesis of chiral compounds and as a catalyst in organic transformations.
Wirkmechanismus
2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step. It has been reported to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Vergleich Mit ähnlichen Verbindungen
2-Bromoaniline-d4 can be compared with other similar compounds such as:
- 2-Iodoaniline
- 3-Bromoaniline
- 2-Bromoiodobenzene
- 4-Bromoaniline
- 2-Bromo-4-methylaniline
- 3-Iodoaniline
- 4-Iodoaniline
- 2-Fluoroaniline
- 2-Aminophenylboronic acid hydrochloride
These compounds share similar chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in certain types of research and synthesis.
Eigenschaften
CAS-Nummer |
1643564-99-1 |
|---|---|
Molekularformel |
C₆H₂D₄BrN |
Molekulargewicht |
176.05 |
Synonyme |
o-Bromoaniline-d4; 2-Amino-1-bromobenzene-d4; 2-Aminobromobenzene-d4; 2-Bromoaniline-d4; 2-Bromobenzenamine-d4; 2-Bromophenylamine-d4; NSC 7086-d4; o-Aminobromobenzene-d4; o-Bromoaniline-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)


